2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid
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Overview
Description
2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyloxy group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This reaction is catalyzed by a transition metal, typically palladium .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the interaction of boronic acids with aldehydes and ketones, leading to the formation of new carbon-nitrogen bonds .
Pharmacokinetics
It’s known that boronic acids and their esters are marginally stable in water and their hydrolysis rate is influenced by the substituents in the aromatic ring and the ph of the solution . Therefore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would be influenced by these factors.
Result of Action
The formation of new carbon-carbon and carbon-nitrogen bonds through suzuki-miyaura cross-coupling and the formation of oximes and hydrazones could potentially lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid can be influenced by various environmental factors. For instance, the pH of the solution can significantly affect the rate of hydrolysis of boronic esters . Additionally, the Suzuki-Miyaura cross-coupling reaction is known to be influenced by the presence of a transition metal catalyst, typically palladium .
Biochemical Analysis
Biochemical Properties
It is known that organoboron compounds, such as this one, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes, which are crucial in the synthesis of various biomolecules .
Molecular Mechanism
It is known that organoboron compounds can participate in various chemical reactions, including those involving binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as palladium acetate, a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of more efficient catalysts and ligands can further enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate complex.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.
Substitution: The benzyloxy and fluorine substituents on the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters or boronate complexes, while reduction reactions can produce borane or borohydride derivatives . Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acid can be compared with other similar compounds, such as:
2-(Benzyloxy)-5-chloropyridin-3-ylboronic acid: This compound has a chlorine substituent instead of fluorine, which can affect its reactivity and binding properties.
2-(Benzyloxy)-5-methylpyridin-3-ylboronic acid: The presence of a methyl group instead of fluorine can influence the compound’s steric and electronic properties.
2-(Benzyloxy)-5-nitropyridin-3-ylboronic acid:
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of electronic and steric effects that can be fine-tuned for various applications .
Properties
IUPAC Name |
(5-fluoro-2-phenylmethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFKIFYWGAFODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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